molecular formula C7H5ClF2 B7963475 1-Chloro-3-(difluoromethyl)benzene

1-Chloro-3-(difluoromethyl)benzene

Cat. No.: B7963475
M. Wt: 162.56 g/mol
InChI Key: BSRPZLOXCYLPKK-UHFFFAOYSA-N
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Description

1-Chloro-3-(difluoromethyl)benzene is a useful research compound. Its molecular formula is C7H5ClF2 and its molecular weight is 162.56 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRPZLOXCYLPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fluorination of Precursors:this Strategy Involves the Transformation of an Existing Functional Group into a Difluoromethyl Group.

From Trichloromethyl Groups: Selective partial fluorination of a trichloromethyl (–CCl₃) group can yield a chlorodifluoromethyl (–CF₂Cl) group, which can be a precursor to the desired –CF₂H moiety. For example, p-bis-(trichloromethyl)benzene can be converted to p-bis-(chlorodifluoromethyl)benzene by treatment with anhydrous HF. researchgate.net

From Carbonyl Groups: Aldehydes and ketones can be converted to difluoromethyl compounds. Mechanochemical methods, which use ball milling, have been developed for the efficient, solvent-free conversion of ketones into difluoromethyl enol ethers by generating difluorocarbene in situ. beilstein-journals.org

Difluorocarbene Chemistry:the Reaction of Difluorocarbene :cf₂ , Generated from Precursors Like Trimethylsilyl 2,2 Difluoro 2 Fluorosulfonyl Acetate Tfda , with Nucleophiles is a Fundamental Way to Form C Cf₂ Bonds.beilstein Journals.orgwhile Direct Reaction with an Unactivated Benzene Ring is Challenging, This Method is Effective for Substrates Like Phenols, Leading to the Formation of Aryl Difluoromethyl Ethers.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 1-Chloro-3-(difluoromethyl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a comprehensive analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Aliphatic Protons

The ¹H NMR spectrum would provide information on the chemical environment of the hydrogen atoms.

Aromatic Protons: The four protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). Their specific chemical shifts and splitting patterns (multiplicities) would be determined by their position relative to the electron-withdrawing chloro and difluoromethyl groups.

Difluoromethyl Proton: The single proton of the difluoromethyl (-CHF₂) group would be highly characteristic. It is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (a ¹JH-F coupling constant). The chemical shift would be in a range typical for protons attached to a carbon bearing two fluorine atoms. Based on similar structures, this signal might be expected around δ 6.4-6.8 ppm with a coupling constant of approximately 55-60 Hz.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule.

Aromatic Carbons: Six distinct signals would be expected for the six carbons of the benzene ring. The carbons directly bonded to the substituents (C-Cl and C-CHF₂) would have characteristic chemical shifts. Furthermore, these and other aromatic carbons would exhibit coupling to the fluorine atoms (nJC-F), which would aid in their assignment.

Difluoromethyl Carbon: The carbon of the -CHF₂ group would be readily identifiable as a triplet in the spectrum due to the large one-bond coupling to the two fluorine atoms (¹JC-F), which is typically in the range of 230-250 Hz.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Difluoromethyl Signatures

¹⁹F NMR is essential for characterizing fluorine-containing compounds. For this compound, the two fluorine atoms of the -CHF₂ group are chemically equivalent. Their signal is expected to appear as a doublet due to coupling with the single adjacent proton (a ¹JF-H coupling constant that is identical to the ¹JH-F observed in the ¹H NMR spectrum).

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. Key expected absorptions for this compound would include:

C-H stretching (aromatic): Around 3100-3000 cm⁻¹

C-H stretching (aliphatic -CHF₂): Around 2900-3000 cm⁻¹

C=C stretching (aromatic ring): Multiple bands in the 1600-1450 cm⁻¹ region

C-F stretching: Strong absorptions typically in the 1100-1000 cm⁻¹ region

C-Cl stretching: In the fingerprint region, typically around 800-600 cm⁻¹

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass.

Molecular Formula Confirmation: The molecular formula of this compound is C₇H₅ClF₂. HRMS would determine the exact mass of the molecular ion [M]⁺˙, which can be calculated theoretically. An experimental measurement matching this theoretical value to within a few parts per million would confirm the molecular formula.

Fragmentation Studies: The mass spectrum would also show a characteristic fragmentation pattern, including a prominent peak for the loss of the chlorine atom or parts of the difluoromethyl group, which would further support the proposed structure. The isotopic pattern of the molecular ion, showing the [M+2]⁺˙ peak at about one-third the intensity of the [M]⁺˙ peak, would be indicative of the presence of a single chlorine atom.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformations (if applicable for derivatives)

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. Since this compound is likely a liquid at room temperature, this technique would be applicable to solid derivatives. A crystallographic study would confirm the connectivity of the atoms and provide precise bond lengths and angles, offering definitive structural proof. No published crystal structures for derivatives of this compound were found.

Nucleophilic Substitution Reactions on the Chlorinated Aromatic Ring

The presence of the electron-withdrawing difluoromethyl group (-CF2H) at the meta position deactivates the aromatic ring towards nucleophilic attack to some extent, but its influence is less pronounced compared to strongly deactivating groups like nitro groups in the ortho and para positions. libretexts.org In cases where electron-withdrawing groups are present ortho or para to the leaving group, nucleophilic aromatic substitution proceeds via a two-step addition-elimination mechanism (SNAr). libretexts.org In this mechanism, the nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity.

Another potential pathway for nucleophilic substitution on aryl halides is the elimination-addition mechanism, which involves the formation of a benzyne intermediate. This mechanism is favored by very strong bases like sodium amide in liquid ammonia. libretexts.org However, this pathway typically leads to a mixture of regioisomers, which may complicate its synthetic utility for this compound.

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Scope

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing benzene derivatives. wikipedia.org The regiochemical outcome of these reactions on this compound is dictated by the directing effects of the existing substituents: the chloro group and the difluoromethyl group.

Both the chloro and difluoromethyl groups are deactivating towards electrophilic aromatic substitution, meaning they decrease the reaction rate compared to benzene. vanderbilt.edu This deactivation stems from their electron-withdrawing inductive effects. The chloro group is an ortho, para-director, while the trifluoromethyl group (a close analog to the difluoromethyl group) is a meta-director. vanderbilt.edulibretexts.org The directing influence of these groups is a consequence of their ability to stabilize or destabilize the cationic intermediate (arenium ion) formed during the reaction. vanderbilt.edu

For this compound, the directing effects of the two substituents are as follows:

The chloro group at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

The difluoromethyl group at C3 directs incoming electrophiles to its meta positions (C1, C5). However, substitution at C1 is blocked. Therefore, it directs to C5.

The combined effect of these two groups will determine the final regioselectivity. The positions ortho and para to the chlorine atom are C2, C6, and C4. The positions meta to the difluoromethyl group are C1 (blocked) and C5. Therefore, electrophilic substitution is most likely to occur at the positions activated by the ortho, para-directing chloro group and not strongly deactivated by the difluoromethyl group. The most probable sites for electrophilic attack are C4 and C6, with C2 being sterically hindered. The C5 position is also a possibility due to the directing effect of the difluoromethyl group.

A study on the electrophilic aromatic substitution of deactivated benzenes using Molecular Electron Density Theory (MEDT) has provided insights into the origin of regioselectivity. rsc.org The study suggests that the polarization of the ring electron density and steric interactions play crucial roles in determining the preferred position of attack. rsc.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionInfluence of -Cl (ortho, para-director)Influence of -CF2H (meta-director)Predicted Outcome
C2ortho (activating)Minor product (steric hindrance)
C4para (activating)Major product
C5meta (activating)Possible product
C6ortho (activating)Major product

Oxidative and Reductive Transformations of the Aromatic Nucleus and Substituents

The aromatic ring of this compound is relatively stable to oxidation due to its aromaticity. However, under harsh conditions, it can be oxidized. More commonly, the substituents can undergo oxidative or reductive transformations.

The difluoromethyl group is generally resistant to oxidation. However, certain powerful oxidizing agents might be able to transform it. Reductive transformations of the difluoromethyl group are also not common.

The chloro group can be removed through reductive dehalogenation. This can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium catalyst.

The aromatic ring itself can be reduced under specific conditions. The Birch reduction, for example, can reduce benzene rings to 1,4-cyclohexadienes using sodium or lithium in liquid ammonia with an alcohol. The presence of the electron-withdrawing difluoromethyl group would influence the regioselectivity of this reduction.

Advanced Coupling Reactions for Further Functionalization

The chlorine atom in this compound provides a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of this compound.

Examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with a boronic acid or its ester in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne using a palladium catalyst and a copper co-catalyst. beilstein-journals.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst.

Heck Reaction: This reaction involves the coupling of the aryl chloride with an alkene in the presence of a palladium catalyst.

The efficiency and success of these coupling reactions depend on the choice of catalyst, ligands, base, and reaction conditions. The electronic and steric properties of this compound will also play a role in the reactivity.

Detailed Mechanistic Studies of Reaction Pathways

Kinetic and Thermodynamic Aspects of Transformations

The kinetics of reactions involving this compound are influenced by the electronic nature of its substituents. The electron-withdrawing character of both the chloro and difluoromethyl groups generally leads to slower reaction rates in electrophilic aromatic substitutions compared to benzene. vanderbilt.edu

Thermodynamically, the stability of intermediates plays a crucial role in determining the reaction pathway. For instance, in electrophilic aromatic substitution, the stability of the arenium ion intermediate dictates the regioselectivity. The formation of the more stable intermediate will have a lower activation energy and thus proceed at a faster rate. vanderbilt.edu Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the thermodynamics of these reactions by calculating the energies of reactants, intermediates, transition states, and products. rsc.orgresearchgate.net

Catalytic Effects and Autocatalytic Phenomena in Aromatic Reactions

Catalysis is central to many reactions involving this compound. In electrophilic aromatic substitutions, Lewis acids like FeCl3 or AlCl3 are often used to activate the electrophile. masterorganicchemistry.com For cross-coupling reactions, palladium complexes are the most common catalysts. The choice of ligand on the metal center is critical for tuning the catalyst's activity and selectivity.

In some cases, autocatalytic phenomena can be observed where a product of the reaction acts as a catalyst for the reaction itself. While not specifically documented for reactions of this compound, such effects are known in various aromatic reactions.

Recent research has also explored the use of other catalytic systems, such as copper-catalyzed reactions for difluoromethylation. acs.org These newer methods offer alternative pathways for the functionalization of aromatic compounds.

Computational Chemistry and Theoretical Approaches to 1 Chloro 3 Difluoromethyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic structure and molecular geometry of organic molecules like 1-chloro-3-(difluoromethyl)benzene. DFT calculations, which are based on the electron density rather than the complex many-electron wavefunction, offer a balance between accuracy and computational cost, making them suitable for studying medium-sized molecules.

Theoretical studies on related substituted benzenes demonstrate that the introduction of chloro and difluoromethyl groups significantly influences the geometry and electronic properties of the benzene (B151609) ring. researchgate.net The chlorine atom, being an electronegative yet ortho-, para-directing group (due to the interplay of its inductive and resonance effects), is expected to slightly elongate the C-Cl bond and perturb the electron density distribution in the ring. The difluoromethyl group (-CHF2) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This withdrawal of electron density affects bond lengths and angles within the benzene ring.

DFT calculations, typically using functionals like B3LYP or PBE0 combined with a suitable basis set (e.g., 6-311++G(d,p)), can precisely predict these geometric parameters. rsc.org For this compound, these calculations would likely reveal a slight distortion from a perfect hexagonal benzene ring. The C-C bond lengths adjacent to the substituents would be altered, and the endocyclic bond angles would deviate from the ideal 120°. The calculated electronic structure would show a polarization of the C-Cl and C-F bonds and a net withdrawal of electron density from the aromatic ring towards the substituents.

Table 1: Representative Calculated Geometric Parameters for Substituted Benzenes from Theoretical Studies

MoleculeMethod/Basis SetParameterCalculated Value
ChlorobenzeneB3LYP/6-31G(d)C-Cl bond length1.74 Å
TolueneHF/6-31GC-C(H3) bond length1.51 Å
FluorobenzeneHF/6-31GC-F bond length1.35 Å

Quantum Chemical Descriptors for Reactivity Prediction (e.g., Fukui Functions, Local Ionization Energies)

To understand and predict the chemical reactivity of this compound, quantum chemical descriptors derived from DFT calculations are invaluable. These descriptors provide a quantitative measure of the molecule's propensity to undergo various chemical reactions.

Fukui Functions: The Fukui function, f(r), is a key concept in conceptual DFT that indicates the change in electron density at a specific point r when the total number of electrons in the system changes. rsc.org It helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

For this compound, the calculation of Fukui functions would likely indicate that the carbon atoms ortho and para to the chlorine atom are more susceptible to electrophilic attack, while the regions around the electron-withdrawing difluoromethyl group and the chlorine atom would be more prone to nucleophilic attack.

Local Ionization Energies: The average local ionization energy, I(r), provides a measure of the energy required to remove an electron from a specific point on the molecular surface. acs.org Lower values of I(r) indicate sites that are more susceptible to electrophilic attack. For aromatic systems, a strong correlation has been found between the minima of the surface local ionization energy and the preferred sites for electrophilic substitution. acs.org In the case of this compound, the regions of the benzene ring with lower I(r) values would correspond to the most reactive sites towards electrophiles.

Table 2: Conceptual DFT Reactivity Descriptors

DescriptorDefinitionPredicted Reactivity
Fukui Function (f(r)) Change in electron density with respect to the number of electrons. rsc.orgIdentifies sites for nucleophilic, electrophilic, and radical attack. nih.gov
Local Ionization Energy (I(r)) Average energy to remove an electron from a point on the molecular surface. acs.orgLower values indicate sites prone to electrophilic attack. acs.org
Dual Descriptor Difference between the Fukui functions for nucleophilic and electrophilic attack.Positive values indicate electrophilic sites, and negative values indicate nucleophilic sites.

Conformational Analysis and Energetics via Molecular Modeling

The presence of the non-symmetrical difluoromethyl group in this compound gives rise to different possible conformations due to rotation around the C-C bond connecting the difluoromethyl group to the benzene ring. Molecular modeling techniques, including both molecular mechanics and quantum mechanical methods, are employed to study the conformational landscape and determine the relative energies of these conformers.

The rotation of the -CHF2 group is associated with a rotational energy barrier. Theoretical studies on substituted toluenes have shown that the height of this barrier and the preferred conformation are influenced by electronic factors and steric interactions. cas.cz For this compound, the rotation of the C-H bond of the difluoromethyl group relative to the plane of the benzene ring will lead to different staggered and eclipsed conformations.

DFT calculations can be used to perform a relaxed potential energy surface (PES) scan by systematically changing the dihedral angle defining the orientation of the -CHF2 group. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, corresponding to the rotational barriers. The relative energies of the conformers determine their population at a given temperature. It is expected that the conformation where the C-H bond of the difluoromethyl group is perpendicular to the plane of the benzene ring would be a low-energy conformer due to minimized steric hindrance.

Prediction and Validation of Spectroscopic Data through Computational Methods

Computational chemistry provides powerful tools for predicting and validating various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of compounds like this compound.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. acs.org The accuracy of these predictions is generally high, allowing for the assignment of experimental signals to specific nuclei in the molecule. For this compound, predicting the ¹⁹F NMR spectrum is particularly important for characterizing the difluoromethyl group.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies and intensities of a molecule. rsc.org These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and Raman spectra. This comparison helps in assigning the observed vibrational bands to specific molecular motions, such as C-H stretching, C-C ring vibrations, and vibrations involving the C-Cl and C-F bonds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. cas.cz Studies on substituted benzenes have shown that TD-DFT can predict auxochromic shifts with good accuracy, although the absolute absorption wavelengths may have systematic errors. cas.cz For this compound, TD-DFT calculations would predict the π-π* transitions of the aromatic ring, which would be influenced by the chloro and difluoromethyl substituents.

Table 3: Computational Methods for Spectroscopic Prediction

SpectroscopyComputational MethodInformation Obtained
NMR GIAO-DFTChemical shifts (δ) and coupling constants (J)
IR & Raman DFT (Harmonic Frequencies)Vibrational frequencies and intensities
UV-Vis TD-DFTExcitation energies (λmax) and oscillator strengths

Elucidation of Reaction Mechanisms and Transition States by Theoretical Calculation

Theoretical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, computational chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common reaction for halogenated aromatic compounds, theoretical studies can model the stepwise pathway involving the formation of a Meisenheimer intermediate. nih.gov DFT calculations can determine the geometry and energy of the transition state for the nucleophilic attack and the subsequent departure of the leaving group. This provides insights into the reaction kinetics and the factors that influence the reaction rate. The presence of the electron-withdrawing difluoromethyl group is expected to activate the benzene ring towards nucleophilic attack.

Similarly, theoretical studies can investigate other reaction types, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. For example, in a study of C-H bond rupture in benzene and toluene, DFT was used to calculate the reaction path and the energies of the transition states. yu.edu.jo Such an approach could be applied to understand the reactivity of the different C-H bonds in this compound.

Applications in Advanced Organic Synthesis and Materials Science Research

1-Chloro-3-(difluoromethyl)benzene as a Crucial Building Block in Multistep Synthesis

The difluoromethyl group (CHF2) is a key pharmacophore in medicinal chemistry, serving as a bioisostere for hydroxyl, thiol, and other functional groups. alfa-chemistry.comrsc.org The presence of this group can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. alfa-chemistry.com this compound provides a valuable starting point for the introduction of this important motif into more complex molecules.

The chloro substituent on the aromatic ring of this compound is a versatile handle for a variety of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies detailing the extensive use of this compound are not broadly available in public literature, the reactivity of similar chloro- and fluoro-substituted aromatic compounds provides a strong indication of its synthetic potential. For instance, palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are routinely employed to functionalize aryl chlorides.

Table 1: Potential Cross-Coupling Reactions with this compound

Reaction NameCoupling PartnerResulting BondPotential Product Class
Suzuki-MiyauraOrganoboron ReagentC-CBiaryls, Aryl-alkenes
HeckAlkeneC-CSubstituted Alkenes
SonogashiraTerminal AlkyneC-CAryl Alkynes
Buchwald-HartwigAmine/AmideC-NAryl Amines/Amides
UllmannAlcohol/ThiolC-O / C-SAryl Ethers/Thioethers

These potential transformations allow for the elaboration of the this compound core into a diverse range of more complex structures, making it a valuable building block in multistep synthetic sequences aimed at producing novel pharmaceuticals, agrochemicals, and other functional organic molecules.

Strategic Utility in the Preparation of Highly Functionalized Aromatic Compounds

The synthesis of highly functionalized aromatic compounds often requires careful strategic planning, particularly concerning the regioselectivity of substitution reactions. The directing effects of the substituents on the benzene (B151609) ring play a crucial role in determining the outcome of subsequent reactions. In this compound, both the chloro and difluoromethyl groups are electron-withdrawing and act as meta-directors in electrophilic aromatic substitution reactions. This directing effect can be strategically utilized to introduce additional functional groups at specific positions on the aromatic ring.

For example, nitration or halogenation of this compound would be expected to yield products with the new substituent at the 5-position, guided by both existing groups. This regiochemical control is essential for the rational design and synthesis of polysubstituted aromatic compounds with precise substitution patterns.

Furthermore, the chloro group can be transformed into other functionalities through nucleophilic aromatic substitution (SNAr) reactions, although the ring is somewhat deactivated by the difluoromethyl group. More commonly, the chloro group serves as a site for metal-halogen exchange to generate organometallic intermediates, which can then react with a variety of electrophiles to introduce a wide range of functional groups.

Development of Novel Molecular Scaffolds for Chemical and Material Innovations

Molecular scaffolds form the core structure of many functional molecules, providing a framework upon which various functional groups can be appended to achieve specific properties and activities. The unique electronic properties and substitution pattern of this compound make it an attractive component in the design of novel molecular scaffolds.

In medicinal chemistry, the incorporation of the difluoromethylbenzene moiety can impart favorable pharmacokinetic properties to a new drug candidate. nih.govmdpi.comnih.govcapes.gov.br The development of new chemical entities often relies on the exploration of novel scaffold diversity to access new areas of chemical space and identify compounds with improved biological activity. nih.gov

In materials science, C3-symmetric building blocks are of interest for creating materials with specific geometries and properties, such as star-shaped molecules, dendrimers, and metal-organic frameworks (MOFs). mdpi.com While direct examples involving this compound are not prevalent, its potential to be elaborated into more complex structures suggests its utility in creating novel scaffolds for materials with applications in electronics and optics.

Exploration in Organic Electronic Materials and Related Technologies

Organic electronic materials are at the forefront of research for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure and electronic properties of the organic materials used.

Fluorinated aromatic compounds are widely used in the design of organic semiconductors. The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, which can improve charge injection and transport properties, as well as enhance the stability of the material. The difluoromethyl group, with its strong electron-withdrawing nature, can significantly influence the electronic characteristics of a conjugated system.

While specific research detailing the use of this compound in the synthesis of organic electronic materials is limited in publicly accessible literature, the general principles of molecular design in this field suggest its potential. For instance, it could be used as a building block in the synthesis of electron-transporting materials or as a substituent to fine-tune the properties of hole-transporting materials. The chloro group provides a convenient site for cross-coupling reactions to build up the larger conjugated systems typically required for these applications.

Design and Synthesis of Molecular Probes and Research Tools

Molecular probes are essential tools in chemical biology and diagnostics, allowing for the detection and visualization of specific biological molecules or processes. nih.govunivr.it Fluorescent probes, in particular, are widely used due to their high sensitivity and the ability to provide real-time information.

The design of a molecular probe involves the integration of a fluorophore with a recognition element that selectively interacts with the target of interest. The photophysical properties of the fluorophore can be modulated by its chemical environment and substitution pattern. The introduction of fluorine-containing groups can influence the brightness, photostability, and emission wavelength of a fluorophore.

This compound could serve as a precursor in the synthesis of novel fluorophores. The difluoromethyl group can alter the electronic properties of the aromatic system, potentially leading to desirable shifts in the absorption and emission spectra. The chloro atom provides a reactive site for attaching the fluorophore core to a recognition moiety or a biomolecule. Although direct examples are not readily found in the literature, the fundamental principles of probe design suggest that this compound could be a valuable starting material for creating new research tools for biological and medical applications. tcu.eduresearchgate.net

Emerging Research Directions and Future Perspectives

Asymmetric Synthesis and Chiral Derivatization of Difluoromethylated Aromatics

The introduction of a difluoromethyl group into an aromatic ring can significantly impact a molecule's biological activity. When this creates a chiral center, the stereochemistry becomes a critical factor. Consequently, the development of asymmetric methods to synthesize chiral difluoromethylated aromatics is a major research focus.

Recent advancements have demonstrated the catalytic, asymmetric migratory geminal difluorination of β-substituted styrenes, providing access to a range of products with difluoromethylated tertiary or quaternary stereocenters. nih.gov This approach utilizes commercially available reagents and a simple chiral aryl iodide catalyst. nih.gov Researchers have also developed methods for the catalytic asymmetric synthesis of α,α-difluoromethylated tertiary alcohols through asymmetric dihydroxylation. researchgate.net Another promising strategy involves the nickel-catalyzed enantioconvergent Negishi cross-coupling to construct carbon stereocenters bearing a difluoromethyl group with excellent enantioselectivity. nih.gov This method has been successfully applied to the synthesis of chiral difluoromethylated amines and isoindolinone derivatives. nih.gov

The derivatization of chiral difluoromethylated compounds is crucial for determining their enantiomeric purity and for creating libraries of related compounds for biological screening. Chiral derivatizing agents (CDAs) are employed to convert a mixture of enantiomers into diastereomers, which can then be distinguished using techniques like NMR spectroscopy. wikipedia.org While established CDAs like Mosher's acid are widely used, the development of new agents tailored for difluoromethylated compounds is an active area of research. wikipedia.org

Sustainable and Green Chemical Methodologies for Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of difluoromethylated aromatics, this translates to a focus on atom economy, the use of less hazardous reagents, and the development of catalytic processes that minimize waste.

One notable development is the use of fluoroform (CHF₃) as a difluoromethylating agent. rsc.org Although its low reactivity has been a challenge, continuous flow protocols are being developed to enable its use in the direct Cα-difluoromethylation of protected α-amino acids, offering a highly atom-efficient pathway. rsc.org Another approach focuses on the use of ionic liquids as reusable and environmentally friendly catalysts. For instance, a doubly Brønsted acidic task-specific ionic liquid has been successfully used in the solvent-free synthesis of substituted coumarin (B35378) derivatives. nih.gov

The development of methods that avoid pre-functionalization of substrates is another key aspect of sustainable synthesis. Direct C-H difluoromethylation of heterocycles using organic photoredox catalysis with oxygen as a green oxidant represents a significant step in this direction. acs.org

Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods offer unique advantages for chemical synthesis, including mild reaction conditions and the ability to generate highly reactive species. These techniques are being increasingly explored for the synthesis and transformation of difluoromethylated aromatic compounds.

Visible-light photocatalysis has emerged as a powerful tool for difluoromethylation reactions. mdpi.com This approach can be used for the late-stage introduction of difluoromethyl groups into complex molecules, which is highly valuable in drug discovery. mdpi.com For example, a visible light-induced radical cascade difluoromethylation/cyclization reaction has been developed for the synthesis of difluoroalkylated pyrrolo[1,2-a]indolediones. researchgate.net The direct photochemical conversion of alkynylated chalcones to substituted benzo[b]fluorenes showcases the potential of photochemistry to construct complex aromatic systems. nih.gov

Electrochemistry provides another avenue for green and efficient synthesis. Electrochemical oxidative radical cascade reactions have been used to synthesize difluoromethylated benzoxazines without the need for transition-metal catalysts or external oxidants. rsc.org Furthermore, electrochemical methods have been developed for the mono-deuterodefluorination of trifluoromethyl aromatic compounds to their deuterodifluoromethyl counterparts using D₂O as the deuterium (B1214612) source. chinesechemsoc.org

Bio-Inspired Chemical Research Utilizing Halogenated Difluoromethylated Systems

Nature often provides inspiration for the development of new chemical reactions and catalysts. Bio-inspired research in the context of halogenated difluoromethylated systems focuses on mimicking biological processes to achieve selective transformations.

One area of interest is the study of enzymes that can catalyze the formation or cleavage of carbon-fluorine bonds. While naturally occurring organofluorine compounds are rare, understanding the mechanisms of the few known fluorinating enzymes could provide blueprints for the design of novel biocatalysts. Research into the biodegradation of compounds with C-F bonds, which are notoriously stable, is also crucial. nih.gov Studies on biomimetic model complexes, such as N-bridged diiron-phthalocyanine, have shown unprecedented reactivity towards perfluorinated arenes, offering insights into potential pathways for their degradation. nih.gov These studies reveal that the oxidative defluorination of perfluoroaromatics proceeds through a mechanism distinct from the typical C-H hydroxylation by enzymes like cytochrome P450. nih.gov

The difluoromethyl group is recognized as a bioisostere for hydroxyl, thiol, or amide groups, making it a valuable substituent in drug design to enhance properties like binding affinity and bioavailability. nih.gov This has spurred research into the synthesis of difluoromethylated analogs of known bioactive molecules.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable information for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process safety. Advanced spectroscopic techniques are playing an increasingly important role in the study of reactions involving difluoromethylated compounds.

Techniques like Fourier-transform infrared (FTIR) spectroscopy can be used to analyze the functional groups present in a reaction mixture. acs.org For instance, FTIR can distinguish between different types of hydroxyl groups and aromatic C-H stretching vibrations, providing insights into the structural changes occurring during a reaction. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in situ monitoring, allowing for the direct observation of the formation of products and intermediates.

Q & A

Basic Research Questions

Q. How can synthetic routes for 1-Chloro-3-(difluoromethyl)benzene be optimized for higher yield and purity?

  • Methodological Answer : Optimize halogenation conditions using catalysts (e.g., Lewis acids) and solvents (e.g., dichloromethane) to enhance regioselectivity. For example, highlights halogenation as a key step, where controlled addition of Cl and F substituents minimizes byproducts. Use low-temperature reactions (-20°C to 0°C) to suppress side reactions like over-halogenation. Purification via column chromatography with hexane/ethyl acetate gradients improves purity .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm substituent positions and coupling constants. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) at 70 eV provides molecular ion peaks (e.g., m/z 178 for C₇H₅ClF₂). Infrared (IR) spectroscopy identifies C-F stretches (1100–1250 cm⁻¹) and C-Cl vibrations (550–800 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of the difluoromethyl group (σₚ = 0.34) activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Experimental validation via Suzuki-Miyaura coupling shows higher reactivity at the para position compared to meta due to resonance effects .

Q. What strategies resolve contradictory data on the compound’s biological activity across studies?

  • Methodological Answer : Discrepancies may arise from impurities or assay conditions. Conduct purity validation via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm). Re-evaluate bioactivity in standardized assays (e.g., MIC for antimicrobial tests) using a common reference strain (e.g., E. coli ATCC 25922). notes that minor structural analogs (e.g., trifluoromethyl vs. difluoromethyl) exhibit vastly different activities, necessitating strict structural verification .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?

  • Methodological Answer : Systematically replace substituents and evaluate changes. For example:

DerivativeKey ModificationObserved Effect
1-Chloro-3-(trifluoromethyl)CF₃ instead of CHF₂Increased hydrophobicity (logP +0.5)
1-Bromo-3-(difluoromethyl)Br instead of ClHigher oxidative stability
SAR studies show that chloro-difluoromethyl combinations balance lipophilicity and metabolic stability better than bulkier substituents .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in air-sensitive reactions?

  • Methodological Answer : Use Schlenk lines or gloveboxes under inert gas (N₂/Ar) to prevent hydrolysis of the difluoromethyl group. Avoid protic solvents (e.g., water, alcohols) during Grignard or organometallic reactions. notes that moisture leads to decomposition via HF elimination, detectable by gas evolution .

Q. How can computational modeling predict degradation pathways under environmental conditions?

  • Methodological Answer : Apply molecular dynamics simulations (e.g., AMBER) to model hydrolysis in aqueous environments. Predict intermediates using Gaussian software, focusing on C-Cl bond cleavage (activation energy ~25 kcal/mol). Validate with accelerated stability testing (40°C/75% RH for 28 days) and LC-MS analysis .

Data Interpretation Guidelines

Q. Why do NMR spectra sometimes show unexpected splitting patterns for fluorine atoms?

  • Methodological Answer : The ¹⁹F nucleus (I = ½) couples with adjacent protons and other fluorine atoms. For this compound, the CHF₂ group exhibits geminal F-F coupling (²J₆F-F ≈ 300 Hz) and vicinal coupling with aromatic protons (³J₆F-H ≈ 8 Hz). Use deuterated solvents (e.g., CDCl₃) and decoupling techniques to simplify spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.